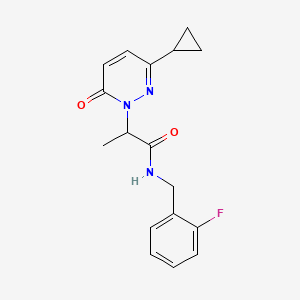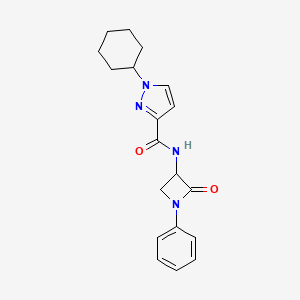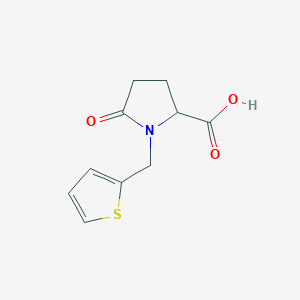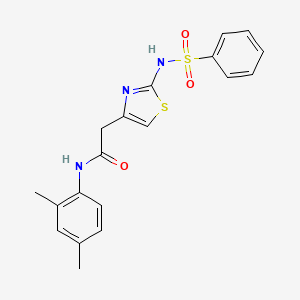![molecular formula C23H20FN3O3S B2488421 2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 899902-84-2](/img/new.no-structure.jpg)
2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a complex organic molecule with intriguing properties due to its diverse functional groups and unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic synthesis. Starting with a base thieno[2,3-d]pyrimidine, the compound undergoes functionalization with benzyl, dimethyl, and acetamide groups through a series of reactions involving halogenation, nucleophilic substitution, and amidation. The reaction conditions, such as temperature and solvent choice, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial synthesis of this compound requires scalable methods. High-throughput techniques like continuous flow chemistry and microwave-assisted synthesis are employed to ensure efficiency and consistency in large-scale production. Advanced purification methods, such as column chromatography and recrystallization, are used to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is reactive under various conditions:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction can modify the thieno[2,3-d]pyrimidine core, potentially altering its biological activity.
Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the benzyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminium hydride are typical reducing agents.
Substitution: Reagents like alkyl halides, amines, and acyl chlorides are used under conditions like refluxing or in the presence of catalysts.
Major Products Formed
The major products depend on the specific reactions but often include modified derivatives with additional functionalities, providing new avenues for biological and chemical applications.
Scientific Research Applications
Chemistry
The compound's structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Its functional groups enable the creation of derivatives for further study.
Biology and Medicine
In biology, the thieno[2,3-d]pyrimidine core is known for its enzyme inhibition properties, making the compound a candidate for drug development. It may exhibit activity against specific targets in cellular pathways, offering potential therapeutic benefits.
Industry
The compound's unique chemical properties could make it useful in industrial applications, such as the synthesis of complex organic molecules or materials science research.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, its inhibition of certain enzymes might be due to binding at the active site, disrupting normal enzyme function. The fluorophenyl group can enhance binding affinity through halogen bonding, and the thieno[2,3-d]pyrimidine core interacts with biological molecules, influencing pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Compared to similar compounds like 2-(5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide, the presence of the benzyl and fluorophenyl groups in 2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide adds unique steric and electronic characteristics. These differences can influence reactivity, biological activity, and overall effectiveness in its applications.
Similar compounds include:
2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
2-(5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
N-(2-fluorophenyl)-2-(3-benzyl-5,6-dimethylthieno[2,3-d]pyrimidin-2,4(1H,3H)-dion-1-yl)acetamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
899902-84-2 |
|---|---|
Molecular Formula |
C23H20FN3O3S |
Molecular Weight |
437.49 |
IUPAC Name |
2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H20FN3O3S/c1-14-15(2)31-22-20(14)21(29)26(12-16-8-4-3-5-9-16)23(30)27(22)13-19(28)25-18-11-7-6-10-17(18)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
InChI Key |
DOBOCSGZKOJVEN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2488339.png)
![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2488343.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)


![Methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2488355.png)


